![molecular formula C17H16N2O3S B2440617 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate CAS No. 953134-38-8](/img/structure/B2440617.png)
2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate
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Overview
Description
“2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate” is a compound that contains a benzo[d]thiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen, and nitrogen . The compound also contains a methoxybenzoate group and a dimethylamino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2,4-disubstituted thiazole derivatives, have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzo[d]thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Scientific Research Applications
Cancer Research
- Leukotriene B(4) Inhibition in Pancreatic Cancer: A study by Kuramoto et al. (2008) prepared derivatives of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate with inhibitory activity on leukotriene B(4) and growth inhibition in human pancreatic cancer cells MIA PaCa-2 (Kuramoto et al., 2008).
- Isoxazole Derivatives in Cancer Therapy: Kumbhare et al. (2014) synthesized isoxazole derivatives of this compound showing anti-cancer activity against various cancer cell lines, with a focus on Colo205 cell line, indicating potential as a small-molecule activator of p53 in cancer therapy (Kumbhare et al., 2014).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition: Hu et al. (2016) studied benzothiazole derivatives for their efficacy as corrosion inhibitors against steel in a hydrochloric acid solution, demonstrating high inhibition efficiency and stability (Hu et al., 2016).
Synthesis and Characterization
- Microwave Assisted Synthesis: Ermiş and Durmuş (2020) conducted a study on novel thiophene-benzothiazole derivative compounds, including a derivative of 2-(Dimethylamino)benzo[d]thiazol-6-yl, synthesized using microwave-assisted methods and characterized for their spectroscopic properties (Ermiş & Durmuş, 2020).
Other Applications
- Antifungal and Insecticidal Activity: Shen et al. (2012) synthesized derivatives of this compound demonstrating insecticidal and fungicidal activities (Shen et al., 2012).
- Generation of Structurally Diverse Compounds: Roman (2013) used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-tubercular and anti-inflammatory properties, suggesting that they may target enzymes or proteins involved in these biological processes.
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to changes in the biological processes . For instance, some benzothiazole derivatives have shown inhibitory effects against Mycobacterium tuberculosis , and others have demonstrated COX-1 inhibition, which is a key enzyme in the inflammatory response .
Biochemical Pathways
Based on the reported anti-tubercular and anti-inflammatory activities of similar benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways related to these biological processes.
Pharmacokinetics
Thiazoles, a class of compounds to which this compound belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability.
Result of Action
Similar benzothiazole derivatives have demonstrated significant anti-tubercular and anti-inflammatory activities, suggesting that this compound may have similar effects.
properties
IUPAC Name |
[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19(2)17-18-14-9-8-13(10-15(14)23-17)22-16(20)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVBRNIXLVBHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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